Methyl 6-hydroxy-6-(prop-2-EN-1-YL)non-8-enoate
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Overview
Description
Methyl 6-hydroxy-6-(prop-2-EN-1-YL)non-8-enoate is an organic compound with a complex structure that includes a hydroxyl group, an ester functional group, and multiple double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydroxy-6-(prop-2-EN-1-YL)non-8-enoate can be achieved through several synthetic routes. One common method involves the esterification of 6-hydroxy-6-(prop-2-EN-1-YL)non-8-enoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-6-(prop-2-EN-1-YL)non-8-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The double bonds can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrogen halides (HX) or halogens (X2) can be used for addition reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
Methyl 6-hydroxy-6-(prop-2-EN-1-YL)non-8-enoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-hydroxy-6-(prop-2-EN-1-YL)non-8-enoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the double bonds in the compound’s structure can undergo reactions that modulate its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-hydroxy-6-(prop-1-EN-1-YL)non-8-enoate
- Methyl 6-hydroxy-6-(prop-2-EN-1-YL)non-9-enoate
- Methyl 6-hydroxy-6-(prop-2-EN-1-YL)non-8-enoate
Uniqueness
This compound is unique due to its specific arrangement of functional groups and double bonds, which confer distinct chemical and biological properties. Its structure allows for a variety of chemical reactions and interactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
114284-56-9 |
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Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
methyl 6-hydroxy-6-prop-2-enylnon-8-enoate |
InChI |
InChI=1S/C13H22O3/c1-4-9-13(15,10-5-2)11-7-6-8-12(14)16-3/h4-5,15H,1-2,6-11H2,3H3 |
InChI Key |
DZBLJZSCDXCKKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC(CC=C)(CC=C)O |
Origin of Product |
United States |
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